Cas no 400827-55-6 (CEFTAROLINE)

CEFTAROLINE 化学的及び物理的性質
名前と識別子
-
- CEFTAROLINE
- (6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbo
- 4-[2-[[(6R,7R)-2-Carboxy-7-[[(2Z)-(ethoxyimino)[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methylpyridinium acetate hydra
- Ceftaroline fosamil (hydrate)(acetate)
- SCHEMBL1690569
- 4-[2-[[(6R,7R)-2-Carboxy-7-[[(2Z)-(ethoxyimino)[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methylpyridinium acetate hydrate
- TAK 599 monoacetate monohydrate
- Pyridinium, 4-(2-(((6R,7R)-2-carboxy-7-(((2Z)-(ethoxyimino)(5- (phosphonoamino)-1,2,4-thiadiazol-3-yl)acetyl)amino)-8-oxo-5-thia-1- azabicyclo(4.2.0)oct-2-en-3-yl)thio)-4-thiazolyl)-1-methyl-, inner salt, monoacetate, monohydrate
- Ceftaroline fosamil acetate hydrate
- P9VXV1408Y
- CeftarolineFosamilhydrate
- (6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate
- 4-(2-{[(6R,7R)-2-carboxy-7-[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]sulfanyl}-1,3-thiazol-4-yl)-1-methylpyridin-1-ium acetate hydrate
- Ceftaroline Fosamil Acetate [USAN]
- Ceftaroline Fosamil hydrate
- 400827-55-6
- PPI-0903 monoacetate monohydrate
- HY-14737A
- (6R,7R)-7-(((2Z)-(Ethoxyimino)(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetyl)amino)-3-((4-(1-methylpyridinium-4-yl)thiazol-2-yl)sulfanyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylate monoacetate monohydrate
-
- MDL: MFCD19443689
- インチ: InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1
- InChIKey: KRWPPVCZNGQQHZ-IINIBMQSSA-N
計算された属性
- 精确分子量: 762.04197540Da
- 同位素质量: 762.04197540Da
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 氢键受体数量: 20
- 重原子数量: 48
- 回転可能化学結合数: 11
- 複雑さ: 1240
- 共价键单元数量: 3
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 369Ų
CEFTAROLINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | FC172973-50 mg |
Ceftaroline fosamil acetate hydrate |
400827-55-6 | 50mg |
$223.00 | 2023-01-04 | ||
Biosynth | FC172973-25 mg |
Ceftaroline fosamil acetate hydrate |
400827-55-6 | 25mg |
$127.00 | 2023-01-04 | ||
Biosynth | FC172973-100 mg |
Ceftaroline fosamil acetate hydrate |
400827-55-6 | 100MG |
$382.00 | 2023-01-04 | ||
eNovation Chemicals LLC | Y0975948-1g |
Ceftaroline fosamil |
400827-55-6 | 98% | 1g |
$400 | 2024-08-03 | |
Biosynth | FC172973-500 mg |
Ceftaroline fosamil acetate hydrate |
400827-55-6 | 500MG |
$955.00 | 2023-01-04 | ||
Biosynth | FC172973-250 mg |
Ceftaroline fosamil acetate hydrate |
400827-55-6 | 250MG |
$635.00 | 2023-01-04 |
CEFTAROLINE 関連文献
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
CEFTAROLINEに関する追加情報
Comprehensive Overview of CEFTAROLINE (CAS No. 400827-55-6): Mechanism, Applications, and Future Perspectives
CEFTAROLINE (CAS No. 400827-55-6) is a fifth-generation cephalosporin antibiotic renowned for its broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique molecular structure, featuring a 1,3-thiazole ring and oxime moiety, enhances binding affinity to penicillin-binding proteins (PBPs), particularly PBP2a, a key determinant of MRSA resistance. This article delves into its pharmacological properties, clinical applications, and emerging research trends, addressing frequently searched queries such as "CEFTAROLINE vs. vancomycin" and "CEFTAROLINE resistance mechanisms."
The rise of antimicrobial resistance (AMR) has propelled CEFTAROLINE fosamil (its prodrug form) into the spotlight. Clinicians increasingly seek alternatives to traditional MRSA treatments like vancomycin, especially given CEFTAROLINE's superior tolerability profile. Recent studies highlight its efficacy in complicated skin infections and community-acquired pneumonia (CAP), with cure rates exceeding 85% in Phase III trials. Notably, its activity against Streptococcus pneumoniae with elevated MICs to penicillin makes it a valuable tool in empiric therapy.
From a biochemical perspective, CAS No. 400827-55-6 represents a milestone in antibiotic design. Its cephamycin core is modified to resist hydrolysis by β-lactamases, while the side chain optimization improves MRSA coverage. Analytical techniques like HPLC-MS (high-performance liquid chromatography-mass spectrometry) are critical for quantifying CEFTAROLINE in pharmacokinetic studies, where its linear pharmacokinetics and low protein binding (~20%) facilitate dose adjustment in renal impairment.
Emerging discussions in infectious disease forums focus on CEFTAROLINE combination therapies. Synergistic effects with daptomycin or azithromycin against biofilm-embedded bacteria are under investigation, addressing the growing concern of "persister cells" in chronic infections. Meanwhile, computational modeling studies explore structural analogs to overcome emerging resistance mutations in PBP2a.
Manufacturing and stability considerations for CAS No. 400827-55-6 involve strict control of lyophilization parameters due to the compound's sensitivity to hydrolysis. Regulatory filings emphasize its pH-dependent solubility, requiring reconstitution with specific buffers. These technical nuances are frequently queried by pharmaceutical professionals alongside "CEFTAROLINE synthesis route" and "patent expiration dates."
Environmental impact assessments reveal that CEFTAROLINE degrades rapidly in aquatic systems via photolysis, minimizing ecological persistence—a critical factor given increasing scrutiny of antibiotic discharge. This aligns with current searches for "green antibiotic production" and "AMR environmental monitoring."
Future research directions include extended-infusion protocols to optimize pharmacodynamics and pediatric formulation development. With the WHO listing MRSA as a priority pathogen, CEFTAROLINE's role in antimicrobial stewardship programs continues to expand, making CAS No. 400827-55-6 a compound of enduring scientific and clinical interest.
400827-55-6 (CEFTAROLINE) Related Products
- 2138380-07-9(6-(4-methylpiperidin-1-yl)spiro2.5octan-1-amine)
- 2009698-95-5(2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine)
- 351190-36-8(N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine)
- 852660-33-4(1-(3-azidopropyl)-4-fluorobenzene)
- 1214370-09-8(2-Bromo-3,5-difluoro-4,6-bis(2-fluorophenyl)pyridine)
- 1803696-08-3(4-Hydroxy-2-methyl-3-nitro-6-(trifluoromethoxy)pyridine)
- 1806801-24-0(3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid)
- 1203071-65-1(3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea)
- 339-40-2(4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide)
- 1361539-39-0(3,5-Bis(2,4,6-trichlorophenyl)isonicotinonitrile)




